3-amino-N-(2-methylphenyl)benzamide

Descripción general

Descripción

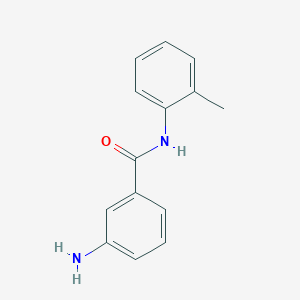

3-amino-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide, where the amine group is attached to the third position of the benzene ring, and the N-(2-methylphenyl) group is attached to the amide nitrogen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for the preparation of 3-amino-N-(2-methylphenyl)benzamide:

-

Acylation of 3-amino-2-methylbenzoic acid: : This method involves the reaction of 3-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified by recrystallization .

-

Reduction of 3-nitro-N-(2-methylphenyl)benzamide: : This method involves the reduction of 3-nitro-N-(2-methylphenyl)benzamide using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, and the product is purified by column chromatography .

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control of reaction conditions, leading to high yields and selectivity. The reaction involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by purification using standard techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are the corresponding nitro and carboxylic acid derivatives .

-

Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. The major products formed are the corresponding amine derivatives .

-

Substitution: : The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. The major products formed are the corresponding substituted derivatives .

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

3-amino-N-(2-methylphenyl)benzamide is primarily utilized as an intermediate in the synthesis of various drug candidates. Its structural properties make it suitable for modifications that enhance therapeutic efficacy, particularly against cancer and inflammatory diseases. Several derivatives have demonstrated promising antitumor activity, acting through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines like K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

Cholinesterase Inhibition

The compound has been identified as a potential cholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases like Alzheimer's. By inhibiting cholinesterase, it increases acetylcholine levels, potentially improving cognitive function .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound serves as a valuable tool for studying enzyme inhibition. It aids in elucidating the mechanisms of action for various therapeutic agents by providing insights into their interactions with specific molecular targets .

Case Studies

Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted a specific derivative's ability to inhibit tumor growth in vivo, demonstrating its potential as an antineoplastic agent .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is employed in the production of dyes and pigments. Its chemical structure allows for modifications that enhance color properties and stability in various applications .

Mecanismo De Acción

The mechanism of action of 3-amino-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 3-amino-N-(4-methylphenyl)benzamide

- 3-amino-N-(3-methylphenyl)benzamide

- 3-amino-N-(2-chlorophenyl)benzamide

Uniqueness

3-amino-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the phenyl ring influences the compound’s reactivity and binding affinity to molecular targets, making it a valuable intermediate in the synthesis of drug candidates .

Actividad Biológica

3-amino-N-(2-methylphenyl)benzamide, also known by its CAS number 14315-20-9, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a cholinesterase inhibitor , which affects the cholinergic pathway involving the neurotransmitter acetylcholine. By inhibiting cholinesterase, the compound leads to an accumulation of acetylcholine, potentially resulting in apoptosis in certain cell types .

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound and its derivatives:

- Mechanism : Compounds derived from this benzamide have shown selective toxicity against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

- Case Study : A specific derivative synthesized from this compound exhibited significant antiproliferative effects against CCRF-CEM cells, highlighting its potential as an antitumor agent.

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties:

- Cholinesterase Inhibition : The inhibition of cholinesterase can lead to increased levels of acetylcholine, which may have beneficial effects in neurodegenerative conditions such as Alzheimer's disease .

- Case Study : Nucleosides derived from this compound have been evaluated for their potential in treating Alzheimer's disease due to their cholinesterase inhibitory activities.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

- Synthesis of Nucleosides : Researchers synthesized nucleoside analogs using this compound as a precursor. These analogs demonstrated significant antitumor activity and potential for further therapeutic applications.

- Urease Inhibitors : A series of thiourea hybrids based on this benzamide were synthesized and evaluated for urease inhibitory activity, showing promising results with IC50 values significantly lower than standard inhibitors .

Propiedades

IUPAC Name |

3-amino-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMADIBBIIJEEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396117 | |

| Record name | 3-amino-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-20-9 | |

| Record name | 3-amino-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.